molecular formula C16H19ClN4O B6136669 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone

Cat. No. B6136669
M. Wt: 318.80 g/mol
InChI Key: WOTVJJRFOZUSET-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrrolidinones and has a molecular weight of 365.86 g/mol. It is a white to off-white powder that is soluble in water and other polar solvents.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been reported to reduce the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in lab experiments is its relatively low cost and easy synthesis method. It has also been reported to have low toxicity and good stability. However, one limitation of this compound is its limited solubility in non-polar solvents, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone in scientific research. One potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound could be used in studies related to the central nervous system, such as in the treatment of depression and anxiety disorders. Finally, further research could be conducted to optimize the synthesis method and improve the solubility of this compound for use in a wider range of experiments.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone involves the reaction of 2-chlorobenzyl chloride with N-(1-methyl-1H-imidazol-2-yl)methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-pyrrolidinone to yield the final product. This method has been reported to have a yield of 70-80% and is relatively easy to perform.

Scientific Research Applications

1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone has been extensively used in scientific research for its pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticancer agent and to inhibit the growth of certain tumor cells. Additionally, this compound has been used in studies related to the central nervous system, cardiovascular system, and respiratory system.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-20-7-6-18-15(20)9-19-13-8-16(22)21(11-13)10-12-4-2-3-5-14(12)17/h2-7,13,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVJJRFOZUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-4-[(1-methylimidazol-2-yl)methylamino]pyrrolidin-2-one

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